Carbonylhydridotris(triphenylphosphine)rhodium(I)

描述

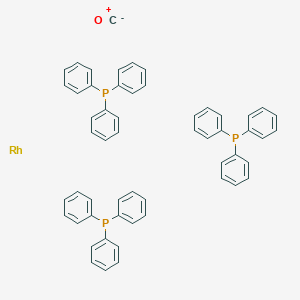

Carbonylhydridotris(triphenylphosphine)rhodium(I) (RhH(CO)(PPh₃)₃; CAS: 17185-29-4) is a mononuclear Rh(I) complex featuring a square-planar geometry with three triphenylphosphine (PPh₃) ligands, one hydride (H⁻), and one carbonyl (CO) ligand . It is a yellow crystalline solid soluble in aromatic and chlorinated solvents like benzene, chloroform, and dichloromethane . This compound is widely used as a homogeneous catalyst in hydroformylation, hydrogenation, and decarbonylation reactions due to its ability to activate H₂ and CO under mild conditions . Its synthesis typically involves reducing RhCl₃ with excess PPh₃ in the presence of CO and hydrazine or NaBH₄, yielding high-purity products through optimized methods .

属性

IUPAC Name |

carbon monoxide;hydride;rhodium;triphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.CO.Rh.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h3*1-15H;;;/q;;;;;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIBUINQDXTYPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H46OP3Rh- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

918.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Rhodium, carbonylhydrotris(triphenylphosphine)-, (TB-5-23)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17185-29-4 | |

| Record name | Rhodium, carbonylhydrotris(triphenylphosphine)-, (TB-5-23)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRISTRIPHENYLPHOSPHINE RHODIUM CARBONYL HYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720P7594ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

The synthesis of Carbonylhydridotris(triphenylphosphine)rhodium(I) typically involves the reduction of rhodium chloride complexes. One common method is the reduction of [RhCl(CO)(PPh₃)₂] with sodium tetrahydroborate (NaBH₄) in the presence of excess triphenylphosphine (PPh₃) in ethanol . The reaction can be represented as follows:

[ \text{[RhCl(CO)(PPh₃)₂]} + \text{NaBH₄} + \text{PPh₃} \rightarrow \text{[RhH(CO)(PPh₃)₃]} + \text{NaCl} + \text{BH₃} ]

Another method involves the use of an aldehyde, rhodium trichloride, and triphenylphosphine in a basic alcoholic medium . Industrial production methods often follow similar synthetic routes but are optimized for larger-scale production.

化学反应分析

Carbonylhydridotris(triphenylphosphine)rhodium(I) undergoes various types of chemical reactions, including:

Hydrogenation: It acts as a catalyst in the hydrogenation of alkenes and alkynes.

Hydrosilation: It facilitates the addition of silanes to unsaturated organic compounds.

Isomerization: It catalyzes the rearrangement of molecular structures.

Hydroformylation: It is used to convert alkenes into aldehydes in the presence of carbon monoxide and hydrogen

Common reagents and conditions for these reactions include hydrogen gas, silanes, carbon monoxide, and various organic substrates. The major products formed depend on the specific reaction but often include hydrogenated, silylated, or carbonylated organic compounds.

科学研究应用

Carbonylhydridotris(triphenylphosphine)rhodium(I) has a wide range of applications in scientific research:

Medicine: Research is ongoing into its use in drug development and as a potential therapeutic agent.

Industry: It is used in the production of fine chemicals, agrochemicals, and polymers

作用机制

The mechanism by which Carbonylhydridotris(triphenylphosphine)rhodium(I) exerts its catalytic effects involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The rhodium center can undergo oxidative addition, migratory insertion, and reductive elimination, which are key steps in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

相似化合物的比较

Trans-Chlorocarbonylbis(triphenylphosphine)rhodium(I) (trans-RhCl(CO)(PPh₃)₂)

- Structure : Lacks the hydride ligand and has two PPh₃ ligands instead of three. The trans configuration reduces steric hindrance compared to RhH(CO)(PPh₃)₃ .

- Catalytic Activity : Less active in hydroformylation due to the absence of a hydride ligand, which is critical for H₂ activation. However, it exhibits higher stability in oxidative environments .

- Synthesis : Prepared via ligand substitution from RhCl₃, CO, and PPh₃, with lower yields (~65%) compared to RhH(CO)(PPh₃)₃ (~85%) .

Carbonylhydridotris(triphenylphosphine)iridium(I) (IrH(CO)(PPh₃)₃; CAS: 17250-25-8)

- Metal Center: Substitution of Rh with Ir increases molecular weight (Ir: 994.9 g/mol vs. Rh: 925.8 g/mol) and alters redox potentials .

- Reactivity : Ir complexes are less prone to oxidative addition but show superior activity in C–H bond activation and hydrogenation due to stronger metal-hydrogen bonds .

- Thermal Stability : Decomposes at higher temperatures (>200°C) compared to Rh analogs (~180°C) .

Carbonyldihydridotris(triphenylphosphine)ruthenium(II) (RuH₂(CO)(PPh₃)₃; CAS: 25360-32-1)

- Oxidation State : Ru(II) vs. Rh(I), leading to distinct electronic configurations. Ru complexes favor hydride transfer reactions over CO insertion .

- Safety : Higher acute oral toxicity (Category 4) compared to Rh analogs, requiring stringent handling protocols .

Catalytic Performance in Hydroformylation

Solubility and Thermal Properties

Ligand Substitution Effects

Replacing PPh₃ with stronger π-acceptor ligands (e.g., SbPh₃) in RhH(CO)(PPh₃)₃ derivatives enhances CO dissociation rates, improving catalytic turnover but reducing selectivity . Conversely, mixed-ligand complexes (e.g., RhCl(CO)(PPh₃)(SbPh₃)) exhibit intermediate properties, balancing activity and stability .

生物活性

Carbonylhydridotris(triphenylphosphine)rhodium(I), commonly referred to as RhH(CO)(PPh₃)₃, is an organorhodium compound notable for its catalytic properties, particularly in hydroformylation reactions. This compound has garnered attention not only for its industrial applications but also for its potential biological activities. Understanding the biological implications of this compound is crucial for its safe handling and application in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

- Molecular Formula : C₅₅H₄₆OP₃Rh

- Molecular Weight : 918.80 g/mol

- Appearance : Yellow, benzene-soluble solid

- Melting Point : Approximately 138 °C

The structure of Carbonylhydridotris(triphenylphosphine)rhodium(I) features a trigonal bipyramidal geometry, with carbonyl (CO) and hydrido (H) ligands arranged in a manner that imparts pseudo-C₃v symmetry. The bond lengths are approximately Rh-P: 2.32 Å, Rh-C: 1.83 Å, and Rh-H: 1.60 Å, indicating strong interactions between the rhodium center and the ligands .

Antitumor Activity

Recent studies have indicated that organometallic compounds like Carbonylhydridotris(triphenylphosphine)rhodium(I) exhibit potential antitumor properties. A study by Pankaj Das et al. demonstrated that rhodium complexes could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The specific pathways activated by Carbonylhydridotris(triphenylphosphine)rhodium(I) remain under investigation, but preliminary results suggest it may interfere with cellular signaling pathways that regulate cell growth and survival.

- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential has been observed, which is a precursor to apoptosis.

- Cell Cycle Arrest : Some studies suggest that rhodium complexes can induce cell cycle arrest at various phases, inhibiting cancer cell proliferation.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effects of Carbonylhydridotris(triphenylphosphine)rhodium(I) on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis via ROS generation |

| MCF-7 (Breast) | 20 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 25 | Mitochondrial dysfunction |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's varying potency across different cancer types .

Case Study 1: In Vivo Antitumor Efficacy

In a recent animal model study, Carbonylhydridotris(triphenylphosphine)rhodium(I) was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed increased apoptosis in tumor tissues treated with the rhodium complex, supporting its potential as an anticancer agent .

Case Study 2: Synergistic Effects with Other Agents

Another study explored the synergistic effects of Carbonylhydridotris(triphenylphosphine)rhodium(I) when combined with traditional chemotherapeutics such as cisplatin. The combination therapy showed enhanced cytotoxicity against resistant cancer cell lines, suggesting that this organometallic compound could help overcome drug resistance in cancer treatment .

常见问题

Basic Research Questions

Q. How can the molecular geometry of carbonylhydridotris(triphenylphosphine)rhodium(I) be experimentally determined?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving its octahedral geometry, as demonstrated in studies of analogous Rh–phosphine complexes. For example, XRD confirmed the trans configuration of ligands in related RhCl(CO)(PEtPh₂)₂ complexes . Complementary techniques like ³¹P NMR can monitor ligand coordination symmetry, while elemental analysis (e.g., Rh content ≈11.2% ) and IR spectroscopy (CO stretching frequencies ~2,000 cm⁻¹) validate composition and ligand bonding .

Q. What are the optimal conditions for synthesizing carbonylhydridotris(triphenylphosphine)rhodium(I)?

- Methodological Answer : The compound is typically synthesized via reductive carbonylation of RhCl(PPh₃)₃ under H₂/CO atmospheres. Key parameters include:

- Temperature : 55–80°C under refluxing ethanol .

- Ligand ratio : Excess PPh₃ (≥3 equivalents) to stabilize the Rh(I) center and suppress side reactions .

- Pressure : 10–20 atm H₂/CO (1:1) to drive carbonyl insertion and hydride formation .

- Workup : Crystallization from toluene/hexane yields yellow crystals (mp 172–174°C under N₂) .

Q. How should researchers handle and store this compound to prevent decomposition?

- Methodological Answer : The complex is air- and moisture-sensitive. Best practices include:

- Storage : Under inert gas (N₂/Ar) at –20°C in sealed, light-resistant containers .

- Solubility : Use dry, degassed solvents (e.g., benzene, CH₂Cl₂) for reactions; avoid protic solvents like ethanol, which displace CO ligands .

- Handling : Conduct reactions in Schlenk lines or gloveboxes to exclude O₂/H₂O .

Advanced Research Questions

Q. What mechanistic insights explain its catalytic activity in hydrogenation and hydroformylation?

- Methodological Answer : The Rh(I) center undergoes oxidative addition with H₂ or alkenes, forming Rh(III) intermediates. For example:

- Hydrogenation : Rh–H bonds insert into C=C bonds, followed by reductive elimination. Kinetic studies (e.g., UV-vis monitoring) show rate dependence on [H₂] and phosphine ligand lability .

- Hydroformylation : CO inserts into Rh–alkyl bonds, with regioselectivity controlled by bulky PPh₃ ligands. Isotopic labeling (¹³CO) and in situ IR track migratory insertion steps .

- Comparative Data :

| Substrate | TOF (h⁻¹) | Selectivity (n:iso) | Reference |

|---|---|---|---|

| 1-Octene | 1,200 | 3:1 | |

| Styrene | 850 | 8:1 |

Q. How does ligand substitution (e.g., PPh₃ vs. PEtPh₂) alter catalytic performance?

- Methodological Answer : Steric/electronic tuning of phosphines modulates activity:

- Steric Effects : Bulkier ligands (e.g., PEtPh₂) slow substrate binding but improve selectivity. XRD shows increased Rh–P bond lengths (2.35–2.45 Å) with larger ligands .

- Electronic Effects : Electron-withdrawing groups lower Rh→CO π-backbonding, shifting ν(CO) to higher frequencies (IR) and reducing CO lability .

Q. What computational methods are suitable for modeling its reaction pathways?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/LANL2DZ level accurately predicts:

- Transition States : For H₂ oxidative addition (ΔG‡ ≈ 18 kcal/mol) and CO insertion (ΔG‡ ≈ 12 kcal/mol) .

- Ligand Effects : QTAIM analysis reveals stronger Rh–P bond critical point densities with electron-rich phosphines (ρ ≈ 0.12 e/a₀³) .

Data Contradictions and Resolution

- Molecular Weight Discrepancy : Early reports cite 925.21 g/mol , but modern calculations (C₅₅H₄₆OP₃Rh) confirm 918.78 g/mol . The discrepancy arises from outdated elemental analysis methods.

- Synthetic Routes : Some protocols use NaBH₄ reduction , while others employ H₂/CO gas . Cross-validation via ³¹P NMR confirms product identity regardless of method .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。